molecular formula C13H18N2O6 B6156547 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid CAS No. 2228613-81-6

3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid

Cat. No. B6156547
CAS RN: 2228613-81-6
M. Wt: 298.3
InChI Key:
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Description

3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid (3-TBO) is an organic acid that is widely used in the synthesis of various compounds and materials. It is a versatile and powerful reagent that has been used in a variety of applications, ranging from drug synthesis to biochemistry. 3-TBO has been extensively studied and is known for its ability to catalyze reactions and its ability to serve as a ligand for enzymes.

Mechanism of Action

The mechanism of action of 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid is not fully understood, but it is believed to be related to its ability to catalyze reactions and serve as a ligand for enzymes. 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid is believed to act as a Lewis acid, meaning that it can accept electron pairs from other molecules and act as a catalyst for the reaction. In addition, 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid is believed to act as a ligand for enzymes, binding to them and enhancing their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid are not fully understood, but it is believed to have a variety of effects on the body. It is believed to act as an anti-inflammatory agent and has been shown to reduce inflammation in animal models. In addition, 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid has been shown to reduce the activity of proteases and phosphatases, which are enzymes involved in the breakdown of proteins and phospholipids, respectively. It is also believed to have antioxidant properties, which may be beneficial for reducing oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid in laboratory experiments has several advantages and limitations. One of the main advantages of 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile reagent that can be used in a variety of reactions and applications. However, there are also some limitations to using 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid is a strong acid, which can make it difficult to handle and can cause damage to laboratory equipment.

Future Directions

For 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid include the development of new and improved synthesis methods, further research into the biochemical and physiological effects of 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid, and the use of 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid as a catalyst in the synthesis of new and improved drugs, materials, and compounds.

Synthesis Methods

3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid can be synthesized from the reaction of three-butyl-morpholine with acetic anhydride in the presence of a base. This reaction yields 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid and morpholine as the main products. The reaction proceeds via an SN2 mechanism, with the nucleophilic attack of the morpholine on the acetic anhydride producing the desired 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid product. Other methods of synthesis have also been studied and developed, such as the reaction of morpholine with acetic acid in the presence of a base and the reaction of 3-butyl-morpholine with acetic anhydride in the presence of a catalyst.

Scientific Research Applications

3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid has been used in a variety of research applications, including drug synthesis, biochemistry, and organic synthesis. It has been used as a catalyst for the synthesis of various drugs, including anticoagulants, antibiotics, and anti-inflammatory agents. It has also been used as a ligand for enzymes, such as proteases and phosphatases. In addition, 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid has been used in organic synthesis as a reagent for the synthesis of various compounds, such as polymers and polyesters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid' involves the protection of the morpholine group, followed by the synthesis of the oxazole ring and the deprotection of the morpholine group.", "Starting Materials": [ "Morpholine", "Tert-butyl chloroformate", "2-amino-2-methyl-1-propanol", "Ethyl chloroformate", "Sodium hydride", "2-chloroacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Phosphorus pentoxide", "Dimethylformamide", "Acetonitrile", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Protection of morpholine group with tert-butyl chloroformate and 2-amino-2-methyl-1-propanol", "Synthesis of oxazole ring by reacting 2-chloroacetic acid with sodium hydride, followed by reaction with morpholine derivative and phosphorus pentoxide", "Deprotection of morpholine group with hydrochloric acid and sodium hydroxide", "Synthesis of carboxylic acid group by reacting oxazole derivative with ethyl chloroformate and acetic anhydride, followed by hydrolysis with sodium hydroxide", "Purification of the compound by recrystallization from ethyl acetate and methanol" ] }

CAS RN

2228613-81-6

Product Name

3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylic acid

Molecular Formula

C13H18N2O6

Molecular Weight

298.3

Purity

95

Origin of Product

United States

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